molecular formula C11H13ClO3 B13568808 1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol

1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol

Cat. No.: B13568808
M. Wt: 228.67 g/mol
InChI Key: MULYXLMYEROBHC-UHFFFAOYSA-N
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Description

1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H13ClO3 and a molecular weight of 228.67 g/mol . This compound is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with a propen-1-ol moiety. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with propen-1-ol under basic conditions. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for mixing and temperature control ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials[][4].

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol is unique due to the specific arrangement of its chloro and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

1-(2-chloro-3,4-dimethoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C11H13ClO3/c1-4-8(13)7-5-6-9(14-2)11(15-3)10(7)12/h4-6,8,13H,1H2,2-3H3

InChI Key

MULYXLMYEROBHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(C=C)O)Cl)OC

Origin of Product

United States

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